2-Isobutyl-3-methoxypyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2-Isobutyl-3-methoxypyrazine involves pathways closely linked to photorespiratory-derived L-serine, which plays a key role in the pyrazine ring construction of methoxypyrazines. This discovery marked a significant advancement in understanding the biosynthetic origins of this compound in plants (Zamolo & Wüst, 2022).
Molecular Structure Analysis
The molecular structure of 2-Isobutyl-3-methoxypyrazine allows for its potent aroma, characterized by a low sensory threshold. The specificity of this molecule towards its olfactory receptor, which is competitively inhibited by structurally similar bell-pepper odorants, suggests a finely tuned molecular interaction mechanism that facilitates odor discrimination (Pelosi, Baldaccini, & Pisanelli, 1982).
Chemical Reactions and Properties
Chemical modifications and interactions of 2-Isobutyl-3-methoxypyrazine in wine production, such as its decrease during bottle aging under various closure and packaging conditions, highlight its reactive nature and the influence of environmental factors on its concentration. The differential sorptive capacities of various closures can significantly affect the concentration of this compound in wines, underlining the chemical properties that make it susceptible to manipulation during winemaking (Blake et al., 2009).
Physical Properties Analysis
The physical properties of 2-Isobutyl-3-methoxypyrazine, such as volatility and solubility, are crucial for its analysis and quantification in complex matrices like wine. Techniques like headspace solid-phase microextraction (HS-SPME) have been optimized for its detection at trace levels, demonstrating the physical characteristics that enable its isolation and measurement in research and industry applications (Prouteau et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-Isobutyl-3-methoxypyrazine, such as its interaction with specific olfactory receptors and the effect of its concentration on wine aroma profiles, are of significant interest. Research has shown that the remediation of wines with elevated levels of this compound using magnetic polymers can effectively reduce its concentration, thus mitigating its overpowering green, bell pepper-like aroma in wines (Liang, Jeffery, & Taylor, 2018).
Scientific Research Applications
Remedial Treatment for Wine Aromas
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent odorant associated with the green capsicum aroma in grapes and wines, often considered a flaw when present in high concentrations. Research by Liang et al. (2018) investigated the use of a putative imprinted magnetic polymer (PIMP) for the remedial treatment of elevated IBMP concentrations in Cabernet Sauvignon grape must and wine. The study found that PIMP treatments effectively reduced "fresh green" aroma nuances without adversely affecting the overall aroma profile, removing up to 74% of the initial IBMP concentration post-fermentation, significantly more effective than polylactic acid (PLA) based film treatments (Liang, Ristić, Jiranek, & Jeffery, 2018).
Influence on Wine Packaging and Closure
Blake et al. (2009) explored how various wine closure and packaging options influenced the concentration of IBMP and other methoxypyrazines in wine over time. Their findings indicate that packaging material and closure type significantly affect the concentration of these compounds, which are crucial for wine flavor. For instance, wine stored in Tetrapak cartons exhibited a substantial decrease in IBMP and other methoxypyrazines over 18 months, highlighting the importance of choosing appropriate packaging and closure materials to maintain desired wine characteristics (Blake, Kotseridis, Brindle, Inglis, Sears, & Pickering, 2009).
Viticultural Practices and Methoxypyrazine Biosynthesis
Dunlevy et al. (2013) investigated the effects of light exposure and crop level on the biosynthesis of IBMP in Cabernet Sauvignon grapes. Their study revealed that light exposure significantly reduced the expression of a key enzyme (VvOMT3) involved in the biosynthesis of IBMP, suggesting that viticultural practices influencing light exposure can directly impact the concentration of methoxypyrazines in grapes. This understanding can help winemakers and grape growers adopt practices that balance methoxypyrazine levels to achieve desired wine flavor profiles (Dunlevy, Soole, Perkins, Nicholson, Maffei, & Boss, 2013).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-3-(2-methylpropyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFSPRAGHGMRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051907 | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a green bell pepper, green pea odour | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-1.003 | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Isobutyl-3-methoxypyrazine | |
CAS RN |
24683-00-9 | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24683-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrazine, 2-methoxy-3-(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isobutyl-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isobutyl-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOBUTYL-3-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxy-3-(2-methylpropyl)pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.